3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol
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Overview
Description
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol is an organosilicon compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a 2-methylprop-2-en-1-ol backbone. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methylprop-2-en-1-ol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to remove the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects the hydroxyl group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl(dimethyl)silyl group can be removed under mild acidic or basic conditions, regenerating the free alcohol .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the 2-methylprop-2-en-1-ol backbone.
tert-Butyldimethylsilyl chloride: A precursor used in the synthesis of silyl ethers.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyloxy group attached to an acetaldehyde moiety.
Uniqueness
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol is unique due to its combination of a silyl protecting group with an enol structure, providing both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Properties
CAS No. |
143422-91-7 |
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Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C10H22OSi/c1-9(7-11)8-12(5,6)10(2,3)4/h8,11H,7H2,1-6H3 |
InChI Key |
MYVANWTUTDGUMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[Si](C)(C)C(C)(C)C)CO |
Origin of Product |
United States |
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